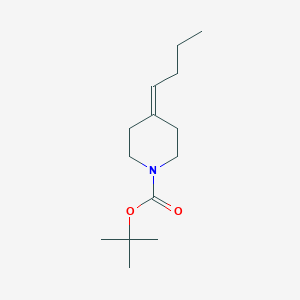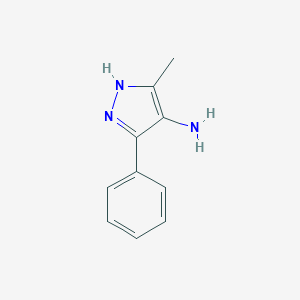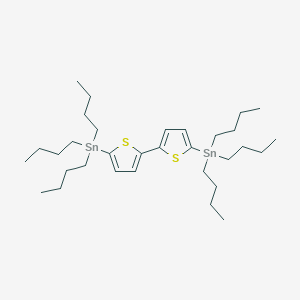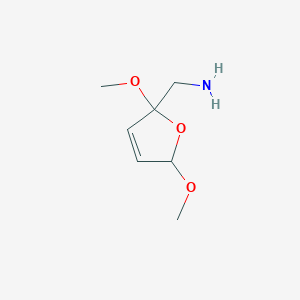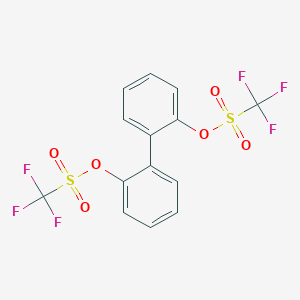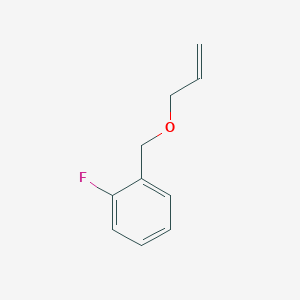
1-(Allyloxymethyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Allyloxymethyl)-2-fluorobenzene, also known as AMFB, is a versatile compound used in a variety of scientific research applications. It has a wide range of uses in organic synthesis, biochemistry, and pharmacology. As a result, it has become an important tool for scientists in many different fields.
Applications De Recherche Scientifique
1. Electron-beam-induced Reactions of Methyl α-Allyloxymethyl Acrylic Polymer
- Application Summary: α-Allyloxymethyl acrylic (AMA) polymers, which contain tetrahydrofuran (THF) rings in their main chain and acrylic units in their side chains, are generally cured by ultraviolet light with photopolymerization initiators and are used as adhesive agents, sealants, inks, and resist materials due to their high adhesiveness, transparency, and thermal tolerance .
- Methods of Application: The study investigated the applicability of methyl AMA polymer (PMeAMA) as an electron beam (EB) resist. PMeAMA performs as a negative-tone resist upon EB irradiation .
- Results or Outcomes: The sensitivity of PMeAMA was determined to be 300-400 μC/cm² for a 55 kV EB. This value is comparable to those of poly (methyl methacrylate) (PMMA) and hydrogen silsesquioxane .
2. Synthesis of New Imidazole-based Monomer and Copolymerization Studies with Methyl Methacrylate
- Application Summary: In this study, copolymers were synthesized using methyl methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) monomers at various ratios .
- Methods of Application: Hydroxyl end-functionalized imidazole was initially prepared with 1-methylimidazole and then it was used to prepare allyl-derived imidazole monomers. Finally, the synthesis of copolymers (poly (MMA-co-AOMMI)) was carried out using different proportions of commercial MMA and AOMMI monomers .
- Results or Outcomes: The copolymers were successfully synthesized. A number average molecular weights of poly (MMA-co-AOMMI) samples were found 13,500 (MMA:2/AOMMI:1), 16,600 (MMA:1/AOMMI:2) and 17,300 (MMA:1/AOMMI:1) according to the mixing ratios .
3. Hitenol® Adhesives & Sealants
- Application Summary: Hitenol® KH-1025 by Dai-ichi Kogyo Seiyaku is a polyoxyethylene-1-(allyloxymethyl) alkyl ether sulfate ammonium salt . It is an eco-friendly anionic surfactant .
- Methods of Application: This compound is used in the formulation of adhesives and sealants . It imparts improved water resistance .
- Results or Outcomes: The resulting products exhibit excellent water resistance .
4. Alkylammonium Salts in Adhesives
- Application Summary: Hitenol® KH-1025 is a polyoxyethylene-1-(allyloxymethyl) alkyl ether sulfate ammonium salt . It is an eco-friendly anionic surfactant .
- Methods of Application: This compound is used as an emulsifier in adhesives . It stabilizes the polymer dispersion during polymerisation and beyond .
- Results or Outcomes: The resulting products exhibit excellent water resistance .
5. Hitenol® KH-1025 in Adhesives
- Application Summary: Hitenol® KH-1025 by Dai-ichi Kogyo Seiyaku is a polyoxyethylene-1-(allyloxymethyl) alkyl ether sulfate ammonium salt . It is an eco-friendly anionic surfactant .
- Methods of Application: This compound is used in the formulation of adhesives . It imparts improved water resistance .
- Results or Outcomes: The resulting products exhibit excellent water resistance .
6. Alkylammonium Salts in Adhesives
- Application Summary: Hitenol® KH-1025 is a polyoxyethylene-1-(allyloxymethyl) alkyl ether sulfate ammonium salt . It is an eco-friendly anionic surfactant .
- Methods of Application: This compound is used as an emulsifier in adhesives . It stabilizes the polymer dispersion during polymerisation and beyond .
- Results or Outcomes: The resulting products exhibit excellent water resistance .
Propriétés
IUPAC Name |
1-fluoro-2-(prop-2-enoxymethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXCJFYXNVXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599877 |
Source


|
| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Allyloxymethyl)-2-fluorobenzene | |
CAS RN |
1199773-12-0 |
Source


|
| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

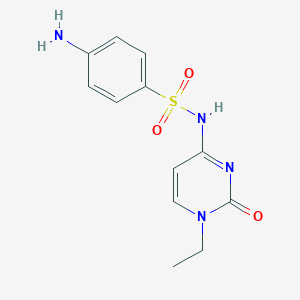
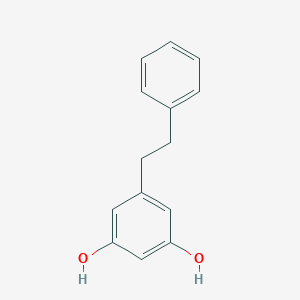
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)
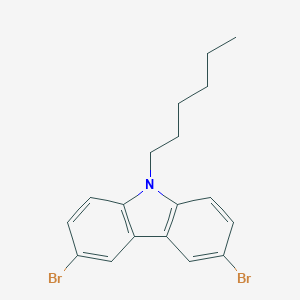
![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)
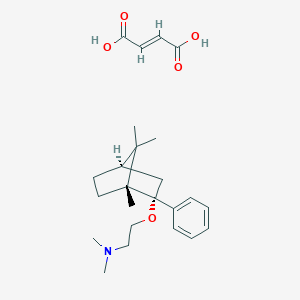
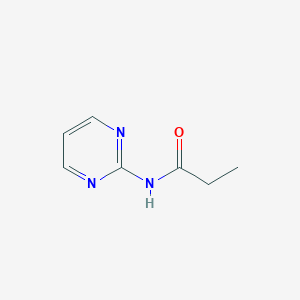
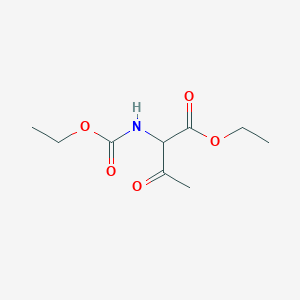
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
